molecular formula C18H14O5 B7785139 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-

1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-

Cat. No.: B7785139
M. Wt: 310.3 g/mol
InChI Key: PLBJVACXGOGRLV-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- is a complex organic compound that features a unique structure combining isobenzofuranone and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields an intermediate product, which is further substituted with various alkyl or aryl halides in N,N-dimethylformamide with lithium hydride as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzodioxin moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as sodium hydride or potassium carbonate are typical.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin moiety and exhibit similar chemical behaviors.

    Isobenzofuranone derivatives: Compounds with the isobenzofuranone structure also show comparable reactivity and applications.

Uniqueness: 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- is unique due to the combination of both isobenzofuranone and benzodioxin structures, which imparts distinct chemical and biological properties. This dual structure allows for a broader range of applications and reactivity compared to compounds containing only one of these moieties .

Properties

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c19-14(11-5-6-15-17(9-11)22-8-7-21-15)10-16-12-3-1-2-4-13(12)18(20)23-16/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBJVACXGOGRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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